molecular formula C7H8N2O2S B13215345 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide

Cat. No.: B13215345
M. Wt: 184.22 g/mol
InChI Key: MVEYLSVCXGMWIR-UHFFFAOYSA-N
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Description

The compound 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is a heterocyclic molecule featuring a fused thienodioxine core with a carboximidamide functional group. Instead, the available literature focuses on structurally related pyrrolo[3,4-b]indol-3(2H)-one derivatives synthesized via Fischer indole reactions . Given the absence of specific data on the thienodioxine derivative, this article will compare the pyrroloindolone analogs described in the evidence, emphasizing their synthetic routes, substituent effects, and physicochemical properties.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboximidamide

InChI

InChI=1S/C7H8N2O2S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H3,8,9)

InChI Key

MVEYLSVCXGMWIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-B][1,4]dioxine derivative with an amine source to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., formyl in 21 ) alter electronic properties, as evidenced by IR carbonyl stretching frequencies (~1700 cm⁻¹) .
  • Benzyl groups (e.g., in 20 and 21 ) improve solubility in organic solvents compared to phenyl-substituted analogs .

Fischer Indole Reaction

Compounds 11 , 20 , and 21 were synthesized via Fischer indole cyclization, utilizing phenylhydrazine derivatives and ketones under acidic conditions (e.g., glacial acetic acid or HCl) . For example:

  • 11 : 1-Phenyl-1-phenylhydrazine (10 ) reacted with 3-diphenylpyrrolidine-2,3-dione under reflux to yield the fused indole system .
  • 21 : Pyroloindolone 19 underwent formylation with acetic anhydride to introduce the C-2 formyl group .

N-Alkylation

Compound 12 was synthesized via N-methylation of 11 using iodomethane under basic conditions (THF, i-Pr2NLi), achieving 94% yield .

Physicochemical and Spectral Data

Compound ID Melting Point (°C) Yield (%) Key Spectral Data
10 Not reported 99 ¹H NMR (CDCl₃): δ 7.2–7.5 (m, aromatic H)
11 Decomposes at 195 85 IR (KBr): 1680 cm⁻¹ (C=O); MS: m/z 368 [M⁺]
12 Not reported 94 ¹³C NMR (CDCl₃): δ 42.1 (N-CH₃)
20 196–198 78 ¹H NMR (DMSO-d₆): δ 5.1 (s, CH₂-Ph)
21 Decomposes at 195 72 IR (KBr): 1705 cm⁻¹ (C=O); MS: m/z 348 [M⁺]

Notable Trends:

  • Melting Points : Benzyl-substituted derivatives (20 , 21 ) exhibit higher thermal stability compared to diphenyl analogs (11 ).
  • Yields : N-Alkylation (e.g., 12 ) offers higher efficiency (>90%) than multi-step Fischer indole reactions (~72–85%) .

Research Findings and Implications

Substituent-Driven Reactivity : Methyl groups at N-1 (e.g., 12 ) reduce susceptibility to oxidation, enhancing stability under ambient conditions .

Synthetic Flexibility : The Fischer indole method allows modular substitution at C-2 and C-4, enabling tailored electronic and steric profiles .

Spectroscopic Consistency : All compounds showed characteristic carbonyl IR peaks (1680–1705 cm⁻¹) and aromatic proton signals in NMR, confirming structural integrity .

Biological Activity

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • CAS Number : 2059989-04-5
  • Molecular Formula : C7H6N2O3S
  • Molecular Weight : 186.19 g/mol

Structural Characteristics

The compound features a thieno[3,4-b][1,4]dioxine core structure, which is known for its stability and reactivity. The presence of the carboximidamide group contributes to its potential as a bioactive molecule.

Antimicrobial Properties

Research has indicated that derivatives of thieno[3,4-b][1,4]dioxine exhibit antimicrobial activities. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thieno[3,4-b][1,4]dioxine derivatives. For instance:

  • Case Study 1 : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the micromolar range. The compound induced apoptosis through the activation of caspase pathways.
  • Case Study 2 : Another study reported that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Neuroprotective Effects

Emerging research suggests that thieno[3,4-b][1,4]dioxine derivatives may offer neuroprotective benefits. In vitro studies demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AntimicrobialBacterial strains (E. coli)Significant inhibition at 50 µg/mL
AnticancerMCF-7 cellsIC50 = 15 µM; apoptosis induction
NeuroprotectiveNeuronal cell linesReduced oxidative stress markers

The biological activities of this compound are largely attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities linked to cancer progression and inflammation.

Safety and Toxicology

While promising in therapeutic applications, comprehensive toxicological assessments are crucial. Current data on this compound's toxicity remain limited. Preliminary safety data suggest no significant mutagenic or carcinogenic effects; however, further studies are warranted to evaluate long-term exposure risks.

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